

# Application Notes and Protocols for TD1092 in Targeted Protein Degradation Assays

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Compound of Interest		
Compound Name:	TD1092 intermediate-1	
Cat. No.:	B15554908	Get Quote

Topic: "TD1092" Application in Targeted Protein Degradation Assays

Audience: Researchers, scientists, and drug development professionals.

# Introduction to Targeted Protein Degradation and TD1092

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules.[3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ligases that are often overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance.[5] TD1092 is a potent, cell-permeable pan-IAP degrader. It functions as a PROTAC to induce the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[6][7] By degrading IAPs, TD1092 promotes cancer cell apoptosis and inhibits the TNFα-mediated NF-κB signaling pathway.[6] This application note provides detailed protocols for utilizing and characterizing TD1092 in targeted protein degradation assays.

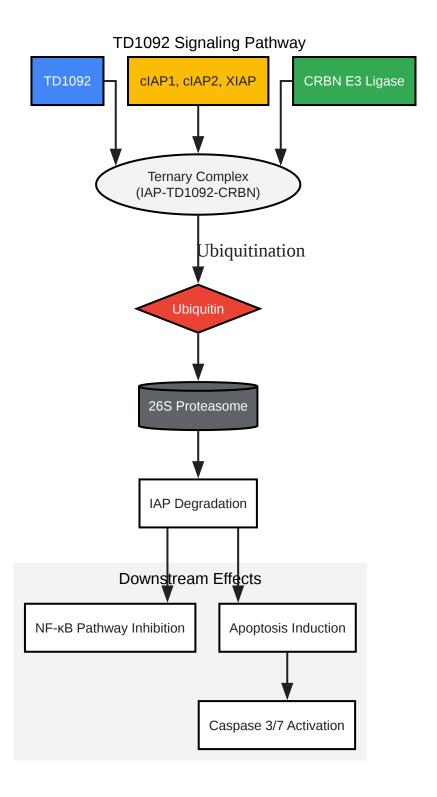


### **Mechanism of Action of TD1092**

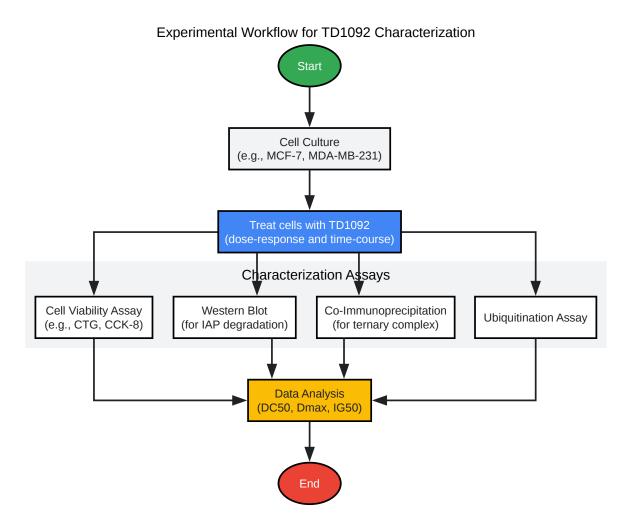
TD1092 is a heterobifunctional molecule that includes a moiety that binds to IAP proteins and another that recruits the Cereblon (CRBN) E3 ligase.[8][9] The formation of a ternary complex between the IAP protein, TD1092, and CRBN brings the IAP protein into close proximity with the E3 ligase machinery. This results in the polyubiquitination of the IAP protein, marking it for degradation by the 26S proteasome.[8][9]

The degradation of IAPs has significant downstream consequences. IAPs are key regulators of the NF-κB signaling pathway.[10][11] In the absence of IAPs, TNFα-induced signaling is altered, leading to reduced phosphorylation of IKK, IκBα, and p65, which ultimately inhibits NF-κB activation.[6] The loss of IAPs also sensitizes cells to apoptosis by preventing the inhibition of caspases.[6][12] TD1092 has been shown to activate caspase 3/7 in cancer cells.[6]

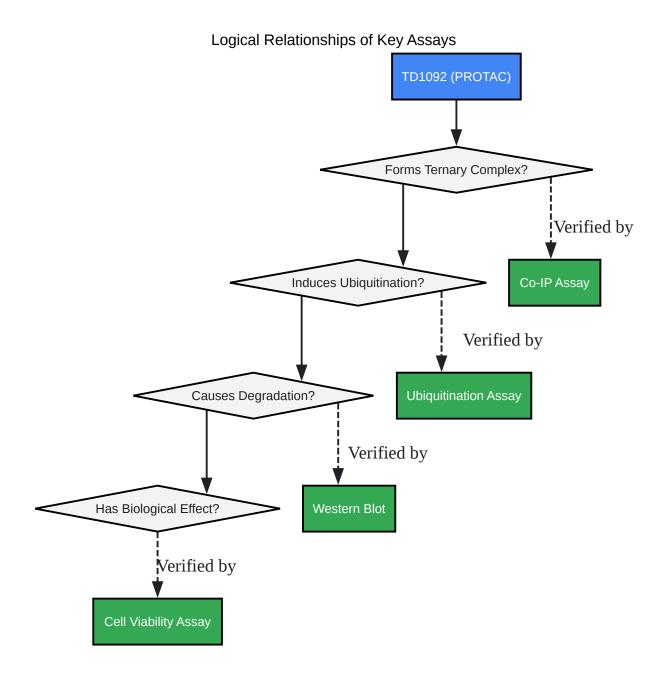












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